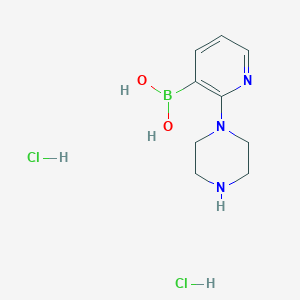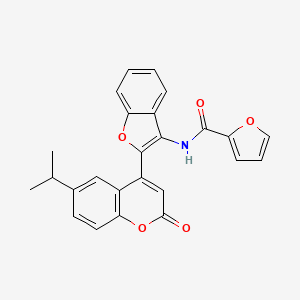
2-Piperazinopyridine-3-boronic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinopyridine-3-boronic acid dihydrochloride is a chemical compound with the molecular formula C9H16BCl2N3O2 . It is related to 2-Piperazinopyridine-3-boronic acid, pinacol ester dihydrochloride, which has a similar structure .
Synthesis Analysis
The synthesis of boronic acids, including this compound, often involves the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H16BCl2N3O2 . The compound has a molecular weight of 280.0 . Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in Suzuki–Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.0 . It is recommended to be stored in a freezer under -20°C upon receipt .Scientific Research Applications
Synthesis of Piperazinones and Benzopiperazinones
2-Piperazinopyridine-3-boronic acid dihydrochloride is involved in the synthesis of piperazinones and benzopiperazinones. This synthesis utilizes alkenyl, aryl, and heteroaryl boronic acids which react with 1,2-diamines and glyoxylic acid. The process facilitates the production of piperazinones and benzopiperazinones in a single step, highlighting its efficiency in creating complex organic compounds (Petasis & Patel, 2000).
Biological Activity of Piperazine Derivatives
The combination of piperazine and boronic groups within a single molecule can lead to novel biological activities. Benzyl piperazine derivatives of boronic acids exhibit structural features that make them promising candidates as biologically active compounds. Their molecular and crystal structures have been extensively studied, suggesting potential applications in medicinal chemistry (Adamczyk-Woźniak et al., 2015).
Synthesis of Protected 2-(Hydroxymethyl)piperazines
This compound is instrumental in the synthesis of differentially protected 2-(hydroxymethyl)piperazines. Starting from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, these synthetic building blocks are useful in preparing biologically active compounds and as scaffolds in combinatorial libraries (Gao & Renslo, 2007).
Cyclization to Create Heterocyclic Systems
The compound is also used in creating novel heterocyclic systems. Piperidine and piperazine alcohols are condensed with diphenylborinic acid to synthesize 2-aminoethyl- and 3-aminopropyl borinate derivatives. These derivatives are analogous to N-spiro compounds and have been characterized by spectroscopic methods and X-ray crystallography, offering insights into their potential applications in organic chemistry and drug design (Höpfl et al., 1998).
Antimicrobial Activity
Piperazine derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These derivatives display potential in combating bacterial and fungal strains, demonstrating the compound's relevance in the development of new antimicrobial agents (Babu et al., 2015).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid or its derivatives interact with a palladium catalyst. The reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Piperazinopyridine-3-boronic acid DiHCl are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 2-Piperazinopyridine-3-boronic acid DiHCl is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-Piperazinopyridine-3-boronic acid DiHCl, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of a catalyst. In the case of Suzuki-Miyaura cross-coupling reactions, a palladium catalyst is typically used .
properties
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)boronic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2.2ClH/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11,14-15H,4-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJOKXFZOCNPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCNCC2)(O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BCl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2403965.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)


![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)


![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)